molecular formula C11H10ClNO2S B12115557 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole CAS No. 92847-39-7

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

Cat. No.: B12115557
CAS No.: 92847-39-7
M. Wt: 255.72 g/mol
InChI Key: IUNIWEVFBFMCPW-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group and a dimethoxyphenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thioamide in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding thiazolidines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Substitution Reactions: Formation of new thiazole derivatives with various functional groups.

    Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

    Reduction Reactions: Formation of thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and dimethoxyphenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine
  • 2-Chloro-4-(3,4-dimethoxyphenyl)-6-phenylpyrimidine

Comparison: Compared to similar compounds, 2-Chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The thiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse applications.

Properties

CAS No.

92847-39-7

Molecular Formula

C11H10ClNO2S

Molecular Weight

255.72 g/mol

IUPAC Name

2-chloro-4-(3,4-dimethoxyphenyl)-1,3-thiazole

InChI

InChI=1S/C11H10ClNO2S/c1-14-9-4-3-7(5-10(9)15-2)8-6-16-11(12)13-8/h3-6H,1-2H3

InChI Key

IUNIWEVFBFMCPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)Cl)OC

Origin of Product

United States

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